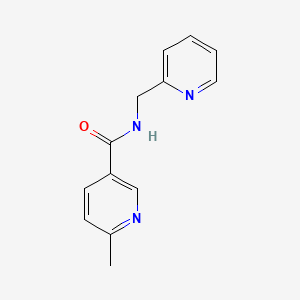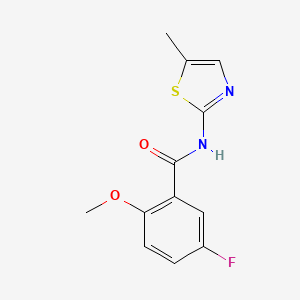![molecular formula C10H14ClN3O2 B7537700 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as C646 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
C646 inhibits the activity of HAT enzymes by binding to the active site of the enzyme. This binding prevents the transfer of acetyl groups to histone proteins, which are involved in the regulation of gene expression. By inhibiting HAT activity, C646 can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
C646 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and alter gene expression patterns. C646 has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using C646 in lab experiments is its ability to inhibit HAT activity. This makes it a useful tool for studying the role of HAT enzymes in gene expression and cancer growth. However, one limitation of using C646 is that it can also inhibit the activity of other enzymes that are involved in histone modification.
Direcciones Futuras
There are many potential future directions for research involving C646. One area of interest is the development of more potent and selective inhibitors of HAT enzymes. Another area of interest is the identification of new targets for C646, such as other enzymes involved in histone modification or signaling pathways involved in cancer growth. Additionally, C646 could be used in combination with other drugs to enhance its anti-cancer effects.
Métodos De Síntesis
The synthesis of C646 involves the reaction of 4-chloropyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. This reaction leads to the formation of 4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
C646 has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit the activity of histone acetyltransferase (HAT) enzymes, which are involved in the regulation of gene expression. C646 has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-13(2)9(15)5-12-10(16)8-4-7(11)6-14(8)3/h4,6H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPFXWRVHGWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)

![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)